1-(3,4-dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(3,4-Dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound with a complex structure that includes a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dimethoxyphenethylamine with cyclopentanone and thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-Dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s thioxo group can form covalent bonds with nucleophilic sites on target proteins, leading to the disruption of their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and inhibition of cyclin-dependent kinases (CDKs).
Thieno[2,3-d]pyrimidine: Exhibits antimicrobial and anticancer properties.
Pyrido[4,3-d]pyrimidine: Used in the synthesis of tetrahydropteroic acid derivatives and has various biological activities.
Uniqueness
1-(3,4-Dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is unique due to its combination of a cyclopenta[d]pyrimidine core with a thioxo group, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science .
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-7-6-11(10-15(14)22-2)8-9-19-13-5-3-4-12(13)16(23)18-17(19)20/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,20,23) |
InChI Key |
VONKEOUDVKUKBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCC3)C(=S)NC2=O)OC |
Origin of Product |
United States |
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